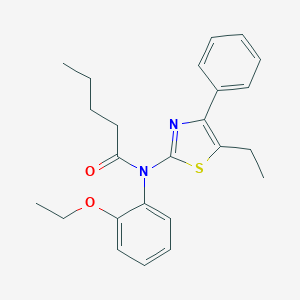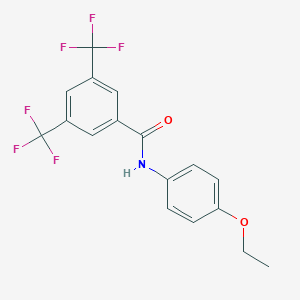![molecular formula C25H28N2O3S B300082 1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B300082.png)
1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a sulfonyl group, and a prolinamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. The resulting sulfonyl chloride is then reacted with N-[4-(propan-2-yl)benzyl]prolinamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The prolinamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted prolinamide derivatives.
Scientific Research Applications
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene ring may also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)propan-1-one: A simpler naphthalene derivative with different functional groups.
1-(Naphthalen-2-yl)propan-2-one: Another naphthalene derivative with a ketone group.
1-(Naphthalen-2-yl)propan-1-ol: A naphthalene derivative with a hydroxyl group.
Uniqueness
1-(Naphthalen-2-ylsulfonyl)-N-[4-(propan-2-yl)benzyl]prolinamide is unique due to its combination of a sulfonyl group and a prolinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C25H28N2O3S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)20-11-9-19(10-12-20)17-26-25(28)24-8-5-15-27(24)31(29,30)23-14-13-21-6-3-4-7-22(21)16-23/h3-4,6-7,9-14,16,18,24H,5,8,15,17H2,1-2H3,(H,26,28) |
InChI Key |
MMXSADFREHBHKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B299999.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-(2-phenoxyethyl)benzamide](/img/structure/B300000.png)
![1'-allyl-2-benzyl-4-[2-(methylsulfanyl)ethyl]-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione](/img/structure/B300004.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B300005.png)
![2-benzyl-4-ethyl-1'-(2-fluorobenzyl)-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione](/img/structure/B300006.png)
![N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B300008.png)
![N-(4-methoxybenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B300009.png)
![1-(4-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanone](/img/structure/B300011.png)
![7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B300013.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300014.png)
![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-phenylacetamide](/img/structure/B300015.png)

![2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B300021.png)

